Velufenacin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Velufenacin involves the reaction of (3R)-1-methylpyrrolidin-3-yl methanol with (3’-chloro-4’-fluoro(1,1’-biphenyl)-2-yl) isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization and filtration to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Velufenacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Velufenacin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various medical conditions, including neurological disorders.
Mechanism of Action
The mechanism of action of Velufenacin involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets involved in its mechanism of action are still under investigation, but it is believed to exert its effects through the modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Velufenacin can be compared with other carbamate esters and biphenyl derivatives. Similar compounds include:
Carbaryl: Another carbamate ester used as an insecticide.
Biphenyl: A simple biphenyl compound used in organic synthesis.
Fenobam: A biphenyl derivative with anxiolytic properties.
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamate ester and biphenyl moiety makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]methyl N-[2-(3-chloro-4-fluorophenyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-23-9-8-13(11-23)12-25-19(24)22-18-5-3-2-4-15(18)14-6-7-17(21)16(20)10-14/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBGVVSJNMTWCI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648737-78-3 | |
Record name | Velufenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648737783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VELUFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV3E0S3IQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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